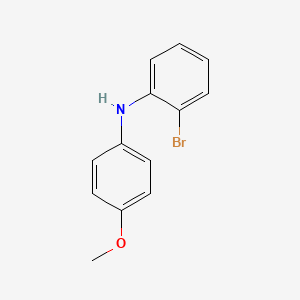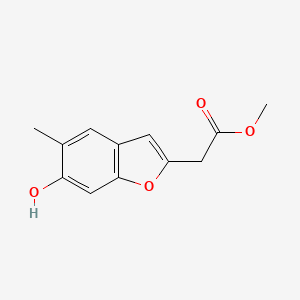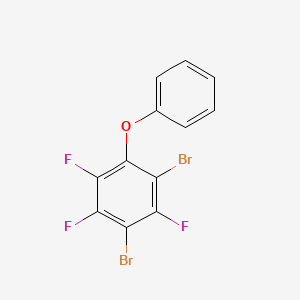
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is a chemical compound with the molecular formula C12H5Br2F3O and a molecular weight of 381.97 g/mol . It is characterized by the presence of bromine, fluorine, and phenoxy groups attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene can be synthesized from 1,3-dibromotetrafluorobenzene and sodium benzenolate . The reaction typically involves the following steps:
Starting Materials: 1,3-dibromotetrafluorobenzene and sodium benzenolate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pressure conditions.
Product Isolation: The product is isolated through filtration and purification techniques, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by large-scale synthesis and purification .
化学反应分析
Types of Reactions
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Reagents include arylboronic acids and palladium catalysts under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the phenoxy group, contribute to its reactivity and ability to form various derivatives. These interactions can affect biological systems and chemical processes, making it a valuable compound for research and industrial applications .
相似化合物的比较
Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with only one bromine atom.
1,4-Dibromotetrafluorobenzene: Contains two bromine atoms and four fluorine atoms but lacks the phenoxy group.
1,4-Dibromo-2-fluorobenzene: Contains two bromine atoms and one fluorine atom.
Uniqueness
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is unique due to the combination of bromine, fluorine, and phenoxy groups attached to the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C12H5Br2F3O |
|---|---|
分子量 |
381.97 g/mol |
IUPAC 名称 |
1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene |
InChI |
InChI=1S/C12H5Br2F3O/c13-7-9(15)8(14)12(11(17)10(7)16)18-6-4-2-1-3-5-6/h1-5H |
InChI 键 |
NGXIBMVMCYASHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)F)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)

![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
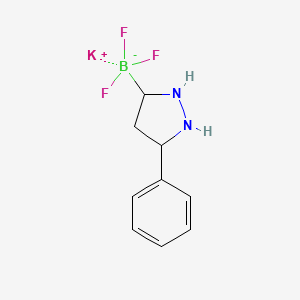

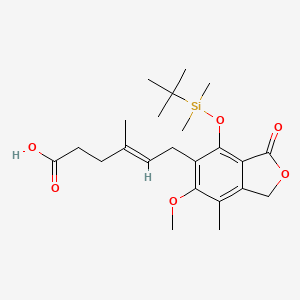

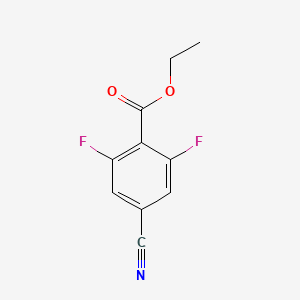
![[C1MIm]TfAc](/img/structure/B15132141.png)

